molecular formula C8H15NO3 B1417866 methyl N-(4-hydroxycyclohexyl)carbamate CAS No. 1153188-15-8

methyl N-(4-hydroxycyclohexyl)carbamate

Cat. No. B1417866
M. Wt: 173.21 g/mol
InChI Key: IEHFLEPPWSZXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the CAS Number: 1153188-15-8 . It has a molecular weight of 173.21 . The IUPAC name for this compound is methyl 4-hydroxycyclohexylcarbamate .


Molecular Structure Analysis

The InChI code for methyl N-(4-hydroxycyclohexyl)carbamate is 1S/C8H15NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11) . This indicates that the compound has a cyclohexyl ring with a hydroxyl group at the 4-position, and a carbamate group attached to the ring .


Physical And Chemical Properties Analysis

Methyl N-(4-hydroxycyclohexyl)carbamate is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Bioreduction and Enantioselectivity

Research by Novák et al. (2001) and Zarevúcká et al. (2004) demonstrates the enantioselective reduction potential of various strains of Saccharomyces cerevisiae. They explored the reduction of ethyl N-{2-{4-[(2-oxocyclohexyl)methyl]phenoxy}ethyl} carbamate, an insect juvenile hormone bioanalog, to produce cis and trans isomers of ethyl N-{2-{4-[(2-hydroxycyclohexyl)methyl]phenoxy}ethyl} carbamate. This research is significant in understanding the chiral properties of certain insect juvenile hormone analogs (Novák et al., 2001); (Zarevúcká et al., 2004).

Cyclization-Activated Prodrugs

Saari et al. (1990) investigated basic carbamates of 4-hydroxyanisole as progenitors of melanocytotoxic phenol. They found that these carbamates released 4-hydroxyanisole at a predictable rate in a pH-dependent manner, showcasing a potential application in cyclization-activated prodrugs (Saari et al., 1990).

Synthesis Methods

Dashkin et al. (2019) conducted a study to develop a scalable and industrially feasible method of synthesizing O-methyl-N-alkylcarbamate, highlighting the practical applications and challenges in the synthesis of carbamate compounds (Dashkin et al., 2019).

Biodegradation by Soil Bacteria

Novák et al. (2008) isolated two bacteria strains, Bacillus simplex and Bacillus sp., which demonstrated the potential for hydrolytic biodegradation of certain carbamate isomers. This study contributes to the understanding of biodegradation pathways for carbamates in environmental contexts (Novák et al., 2008).

Antitumor Activity of Carbamate Derivatives

Anderson et al. (1988) synthesized a series of bis[[(carbamoyl)oxy]methyl]-substituted heterocycles, demonstrating their activity against P388 lymphocytic leukemia. This suggests the potential of carbamate derivatives in antitumor applications (Anderson et al., 1988).

Juvenogens for Insect Pest Management

Wimmer et al. (2006) tested juvenogens, a type of hormonogen compounds, for their efficacy in insect pest management. They found that certain carbamate derivatives had high biological activity and selectivity for target insect species, indicating potential use in environmentally safe insect pest management (Wimmer et al., 2006).

Safety And Hazards

Methyl N-(4-hydroxycyclohexyl)carbamate is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHFLEPPWSZXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(4-hydroxycyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
methyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
methyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 4
Reactant of Route 4
methyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 5
Reactant of Route 5
methyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl N-(4-hydroxycyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.